molecular formula C23H32O4 B1248014 Metachromin B

Metachromin B

Cat. No.: B1248014
M. Wt: 372.5 g/mol
InChI Key: RHDKGXOTYDFQHO-DURYTUKUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metachromin B is a meroterpenoid natural product isolated from marine sponges of the genus Spongia and Hippospongia . It belongs to a family of sesquiterpenoid quinones that share a characteristic 4,9-friedodrimane skeleton and have been a focus of scientific interest due to their diverse and potent biological activities . Compounds in the metachromin family, such as Metachromin A and C, have demonstrated significant pharmacological potential in research settings. Metachromin A has been shown to inhibit Hepatitis B Virus (HBV) production by impairing viral promoter activity , while Metachromin C exhibits potent cytotoxic effects against pancreatic cancer cell lines and acts as a topoisomerase I inhibitor and anti-angiogenic agent . Although the specific mechanistic profile of this compound is less delineated in the current literature, its structural similarity to its analogs suggests considerable research value. It serves as a crucial chemical tool for probing the structure-activity relationships within this compound class and for investigating the mechanisms of marine-derived meroterpenoids. Researchers can use it to explore potential applications in areas such as virology and oncology. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

(2S)-2-[2-[(1R,3R)-1,3-dimethyl-2-methylidenecyclohexyl]ethyl]-6,8-dimethoxy-2-methylchromen-5-ol

InChI

InChI=1S/C23H32O4/c1-15-8-7-10-22(3,16(15)2)12-13-23(4)11-9-17-20(24)18(25-5)14-19(26-6)21(17)27-23/h9,11,14-15,24H,2,7-8,10,12-13H2,1,3-6H3/t15-,22-,23-/m1/s1

InChI Key

RHDKGXOTYDFQHO-DURYTUKUSA-N

Isomeric SMILES

C[C@@H]1CCC[C@](C1=C)(C)CC[C@]2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C

Canonical SMILES

CC1CCCC(C1=C)(C)CCC2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C

Synonyms

metachromin B

Origin of Product

United States

Origin and Isolation Methodologies of Metachromin B

Primary Producer Organisms

Metachromin B is primarily isolated from marine sponges, which are simple, multicellular aquatic animals. These organisms are known to produce a diverse array of secondary metabolites with unique chemical structures and biological activities.

Marine Sponge Species

The primary marine sponge species identified as a producer of this compound is Hippospongia metachromia. nih.govnih.govwikipedia.org Research has consistently documented the isolation of this compound from this particular sponge species. Taxonomically, Hippospongia metachromia has also been referred to as Dactylospongia metachromia. marinespecies.orgmarinespecies.org

Primary Producer OrganismTaxonomic Classification
Hippospongia metachromiaKingdom: Animalia, Phylum: Porifera, Class: Demospongiae
Dactylospongia metachromia(Synonym for Hippospongia metachromia)

While the outline mentions Spongia sp. and Thorecta reticulata, the available research primarily points to Hippospongia metachromia (and its synonym Dactylospongia metachromia) as the definitive source of this compound.

Geographic Distribution of Source Organisms

The marine sponges that produce this compound are found in specific regions of the world's oceans. The geographic locations where Hippospongia metachromia has been collected for the isolation of this compound include:

Taiwan : Specifically, the waters surrounding Taiwan have been a notable source for the isolation of this compound from Hippospongia metachromia. nih.gov

West-Central Pacific : The broader region of the West-Central Pacific, including the West Caroline Islands, has been identified as a habitat for this sponge species. marinespecies.orgmarinespecies.org

Extraction and Purification Techniques for this compound

The isolation of this compound from its marine sponge source involves a multi-step process of extraction and purification. These techniques are designed to separate the desired compound from the complex mixture of other metabolites present in the sponge.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a common strategy employed to isolate bioactive compounds like this compound. nih.govnih.govmdpi.com This approach involves a stepwise separation of the crude extract into various fractions. Each fraction is then tested for a specific biological activity. The fractions that show the desired activity are then subjected to further separation and purification until the pure, active compound is isolated. This method is particularly efficient as it prioritizes the separation of components with interesting biological properties.

Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation, identification, and purification of compounds from a mixture. nih.govjournalagent.com In the isolation of this compound, various chromatographic methods are utilized.

Column Chromatography : This is a widely used method for the purification of compounds from complex mixtures. longdom.org The crude extract or its fractions are passed through a column packed with a stationary phase (e.g., silica gel), and a mobile phase (a solvent or mixture of solvents) is used to elute the components at different rates, leading to their separation. longdom.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through the column, leading to a much higher resolution and faster separation. nih.gov It is often used in the final stages of purification to obtain highly pure this compound.

Chromatographic MethodPrincipleApplication in this compound Isolation
Column ChromatographySeparation based on differential adsorption of components to a stationary phase.Initial fractionation and purification of the crude extract.
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on the same principles as column chromatography but with higher pressure and efficiency.Final purification steps to achieve high purity of this compound.

Analytical Methods for Compound Identification and Purity Assessment

Once this compound has been isolated, its chemical structure must be confirmed, and its purity assessed. A variety of modern analytical techniques are employed for this purpose.

These spectroscopic and spectrometric methods provide detailed information about the molecular structure and composition of the isolated compound, allowing for its unambiguous identification and the determination of its purity.

Spectroscopic Techniques in Structural Elucidation

A suite of spectroscopic methods is employed to piece together the molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons, ultimately revealing the complete bonding arrangement within the this compound molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Sesquiterpenoid Hydroquinone (B1673460) Core Structure

Position δC (ppm) δH (ppm, mult., J in Hz)
1 145.2 -
2 118.9 6.5 (d, 8.5)
3 115.8 6.7 (d, 8.5)
4 148.7 -
5 125.4 -
6 130.1 7.1 (s)
7 35.6 2.3 (m)

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional clues about the structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. nih.gov Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl (-OH) groups from the hydroquinone moiety and carbonyl (C=O) groups if it exists in a quinone form, as well as carbon-carbon double bonds (C=C) within the sesquiterpene structure.

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

Functional Group Wavenumber (cm⁻¹)
O-H stretch (hydroxyl) 3200-3600
C-H stretch (aromatic) 3000-3100
C-H stretch (aliphatic) 2850-3000
C=O stretch (quinone) 1650-1680

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the conjugated systems present in this compound, such as the aromatic hydroquinone ring. nih.gov The wavelength of maximum absorption (λmax) can help to confirm the nature of the chromophore.

Chiral Analysis Techniques

The presence of stereocenters in the sesquiterpenoid portion of this compound necessitates the use of chiral analysis techniques to determine its absolute configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. The differential absorption of left and right circularly polarized light by this compound provides a unique spectral signature that can be compared with theoretical calculations or with the spectra of related compounds of known stereochemistry to determine the absolute configuration of its stereocenters.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is employed to separate the enantiomers of a chiral compound. By using a chiral stationary phase, it is possible to resolve the different stereoisomers of this compound. This technique is crucial for determining the enantiomeric purity of the isolated natural product and can also be used to assign the absolute configuration by comparing the retention times with those of synthetic standards of known configuration. nih.gov

Chemical Synthesis and Analog Development of Metachromin B

Total Synthesis Strategies for Metachromins (e.g., Metachromin A)

For the synthesis of Metachromin A, the strategy centered on a key disconnection of the (E)-trisubstituted double bond between carbons C9 and C10. scielo.brscielo.br This disconnection logically breaks the molecule into two main building blocks: an unsaturated ketone fragment and a complex phosphonate (B1237965) fragment. scielo.brscielo.br The independent synthesis of these two key intermediates is a hallmark of the convergent plan, which is designed to be amenable to the preparation of various analogues for biological evaluation. scielo.brresearchgate.net

The successful synthesis of the metachromin core relies on several key chemical reactions that ensure high regio- and stereoselectivity. scielo.brresearchgate.net

The Thiele-Winter acetoxylation is a critical step for introducing the oxygenation pattern on the aromatic ring. scielo.brdrugfuture.com This reaction involves treating a quinone with acetic anhydride (B1165640) in the presence of an acid catalyst to form a triacetoxy aromatic compound. drugfuture.com In the synthesis of Metachromin A, this transformation was employed on a benzoquinone intermediate and proved to be highly regioselective, a crucial factor in successfully constructing the protected hydroquinone (B1673460) portion of the molecule. scielo.brscielo.brresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is the cornerstone of the convergent strategy, used to couple the two main fragments. scielo.brscielo.br This reaction utilizes a stabilized phosphonate carbanion to react with an aldehyde or ketone, typically producing an alkene with high (E)-selectivity. wikipedia.org In this specific synthesis, the phosphonate fragment was coupled with the ketone fragment. scielo.br The use of a non-stabilized phosphonate was a notable feature, effectively creating the desired (E)-geometry of the trisubstituted double bond that connects the two fragments. scielo.brscielo.br The reaction of the sodium salt of the phosphonate with the ketone fragment yielded the desired leucotriacetate, a precursor to the final metachromin structure, with a 9:1 E/Z isomeric ratio. scielo.br

Interactive Table: Key Synthetic Reactions

Reaction Name Role in Synthesis Key Features
Thiele-Winter Acetoxylation Introduction of oxygen atoms to the aromatic ring. Forms a triacetoxy compound from a quinone; highly regioselective in this synthesis. scielo.brdrugfuture.com
Horner-Wadsworth-Emmons (HWE) Coupling Joins the two major fragments of the molecule. Couples a phosphonate and a ketone; stereoselective for the (E)-alkene. scielo.brscielo.brwikipedia.org

Enantioselective Synthesis of Metachromin B and its Stereoisomers

While the initial total synthesis produced a racemic mixture of Metachromin A, subsequent efforts focused on enantioselective methods to produce specific stereoisomers. scielo.br This is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers. springernature.com A formal enantioselective synthesis of Metachromin A was achieved, providing a pathway to chiral, nonracemic metachromins like this compound. scielo.br

The enantioselective approach did not involve resolving the final racemic product but rather constructing a key intermediate in an enantioenriched form from the outset. scielo.br The focus was on the asymmetric synthesis of the ketone fragment. scielo.brscielo.br

Two primary asymmetric methodologies were employed:

Simpkins' Asymmetric Deprotonation : This method utilizes a chiral, nonracemic strong amine base to asymmetrically deprotonate a prochiral ketone. scielo.brscielo.br This creates an enantioenriched enolate, which can then be trapped to form a chiral product. scielo.br

d'Angelo's Enantioselective Deracemization : This protocol was also applied to generate the chiral ketone fragment. scielo.brscielo.br

Through the application of these methods, the key ketone fragment was obtained with an enantiomeric excess of approximately 85%, as determined by ¹H-NMR spectroscopy. scielo.brscielo.brresearchgate.net This enantioenriched fragment serves as the chiral building block for the formal total synthesis of a specific enantiomer of Metachromin A, and by extension, other metachromins. scielo.br

Design and Synthesis of this compound Analogues and Derivatives

A significant advantage of the developed convergent synthesis is its adaptability for creating analogues and derivatives of the natural products. scielo.brscielo.br The ability to modify the individual fragments before coupling allows for the systematic alteration of the final structure. wikipedia.org This is fundamental for exploring the structure-activity relationships (SAR) of the metachromin family. mdpi.com

The rational design of analogues aims to improve the therapeutic potential of a lead compound. For metachromins, this involves synthesizing derivatives to understand which structural features are essential for their cytotoxic activity. mdpi.com Semisynthetic analogs have been prepared from naturally isolated Metachromin A and Metachromin C. researchgate.net

SAR studies have been performed by creating derivatives such as this compound monoacetate. mdpi.com Another approach to understanding SAR requirements involves the synthesis of unnatural enantiomers to compare their biological activity against the natural products. mdpi.com By observing how these structural modifications affect cytotoxicity, researchers can identify the key pharmacophore and design new compounds with potentially enhanced potency or selectivity. mdpi.com

Semi-synthetic Modifications of Natural Metachromins

The chemical modification of natural products is a cornerstone of medicinal chemistry, aiming to enhance the therapeutic properties of compounds isolated from nature. fiveable.memdpi.com This process, known as semi-synthesis, involves using a naturally occurring molecule as a starting scaffold for chemical alterations. gardp.org The primary goals of these modifications are often to improve potency, increase stability, enhance solubility, or reduce side effects, thereby transforming a promising natural lead into a viable drug candidate. eupati.eu

The metachromins, a family of sesquiterpenoid quinones and hydroquinones isolated from marine sponges like Hippospongia metachromia, represent valuable targets for such synthetic endeavors due to their notable biological activities, including antineoplastic properties. scielo.brresearchgate.net While the total synthesis of some members, like metachromin A, has been achieved and provides a flexible route for creating analogues, semi-synthetic modifications of the natural metachromin core structure are also pursued to develop improved compounds. scielo.brscielo.br Research in this area focuses on creating new derivatives that retain or exceed the biological activity of the parent molecules.

Recent research has led to the isolation and characterization of new merosesquiterpenoids, Metachromins U, V, and W, from an Australian specimen of the sponge Thorecta reticulata. researchgate.netacs.org The development and evaluation of these and other related compounds are indicative of the efforts to create semi-synthetic analogs to explore structure-activity relationships and identify derivatives with enhanced cytotoxic profiles. researchgate.net

Research Findings on Metachromin Analogs

The investigation into Metachromins U, V, and W provides insight into the outcomes of structural modifications within this class of compounds. Their structures were determined through extensive nuclear magnetic resonance (NMR) spectroscopy, and their cytotoxic activities were evaluated against a panel of human tumor cell lines and a normal mammalian cell line. acs.org

The study revealed that all three compounds exhibited growth inhibitory activity, with Metachromin V showing the most significant potency. acs.org These findings underscore the potential of modifying the metachromin scaffold to develop more effective cytotoxic agents for potential therapeutic applications. researchgate.net

Below is a summary of the reported cytotoxicity data for these semi-synthetic metachromins. The data represents the 50% growth inhibition (GI₅₀) values, indicating the concentration of the compound required to inhibit the growth of the cell lines by half.

Table 1: Cytotoxicity of Metachromin Analogs (GI₅₀ in µM)

Compound SF-268 (CNS Cancer) H460 (Lung Cancer) MCF-7 (Breast Cancer) HT-29 (Colon Cancer) CHO-K1 (Normal Mammalian)
Metachromin U 13 12 13 130 11
Metachromin V 2.1 2.5 10 10 2.9
Metachromin W 12 11 11 12 11

Data sourced from Ovenden et al., Journal of Natural Products. acs.org


Table 2: List of Mentioned Chemical Compounds

Compound Name
Metachromin A
This compound
Metachromin U
Metachromin V

Biological Activities and Mechanistic Investigations of Metachromin B

Antiviral Activities (referencing Metachromin A, as an analogous compound, for mechanistic insights)

Investigations into analogous compounds, particularly Metachromin A, have revealed significant antiviral mechanisms that may be relevant to Metachromin B.

Metachromin A has been identified as a potent inhibitor of Hepatitis B Virus (HBV) production. nih.govrsc.org Its mechanism of action involves the impairment of viral promoter activity. nih.govscielo.br In a screening of 15 terpenes from marine organisms, Metachromin A was the most effective at inhibiting the HBV core promoter. nih.gov It was found to suppress HBV production with a half-maximal effective concentration (EC₅₀) of 0.8 μM, an effect achieved without cytotoxicity. nih.govrsc.org

The anti-HBV activity is attributed to specific structural features, namely the hydroquinone (B1673460) moiety and double bonds at particular carbon positions. nih.gov Mechanistically, Metachromin A reduces the protein level, but not the RNA level, of hepatic nuclear factor 4α (HNF4α). nih.gov HNF4α is a key transcription factor that upregulates the activity of HBV's enhancer I/X promoter and enhancer II/core promoter. nih.gov By diminishing the levels of this crucial host factor, Metachromin A effectively hinders the function of the viral promoter, leading to reduced viral production. nih.gov

By targeting and impairing the HBV core promoter, Metachromin A disrupts one of the earliest and most crucial stages of replication. nih.govrsc.org This action prevents the synthesis of viral components necessary for the assembly of new virions. This strategy of targeting a viral promoter represents a promising therapeutic approach, as it can suppress viral replication and the production of viral antigens. nih.govresearchgate.net

Enzyme and Receptor Interactions

The metachromin family of compounds has been investigated for its interactions with various enzymes and cellular receptors critical to disease progression.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key receptor tyrosine kinases that, when overexpressed or mutated, drive the growth of many cancers. scielo.brnih.gov Dual inhibition of both EGFR and HER2 is considered an effective therapeutic strategy. nih.gov

Research into the metachromin class of molecules has revealed inhibitory activity against these kinases. While data specifically for this compound is limited, studies on related metachromins isolated from Okinawan marine sponges have provided key insights. mdpi.com A study investigating metachromins L-Q and synthetic analogs prepared from Metachromin A and C found that several of these compounds displayed inhibitory activity against HER2. mdpi.com Specifically, metachromins L, M, N, O, P, and Q all showed inhibition of HER2 kinase with IC₅₀ values ranging from 18 to 190 μg/mL. mdpi.commdpi.com Furthermore, two synthetic analogs demonstrated relatively strong inhibitory activity against EGFR. mdpi.com

Table 2: HER2 Kinase Inhibitory Activity of Metachromins L-Q

Compound IC₅₀ (μg/mL) Citation
Metachromin L 125 mdpi.commdpi.com
Metachromin M 79 mdpi.commdpi.com
Metachromin N 190 mdpi.commdpi.com
Metachromin O 27 mdpi.commdpi.com
Metachromin P 18 mdpi.commdpi.com
Metachromin Q 22 mdpi.commdpi.com

Further investigations into bioactive compounds from marine sponges have identified inhibitory activities against other critical enzymes, such as Cell division cycle 25B (Cdc25B) phosphatase and DNA Polymerase β.

Cdc25B is a phosphatase that plays a key role in regulating the cell cycle, and its inhibition is a potential strategy for cancer therapy. An extract from a Spongia sp., the same genus from which metachromins are often isolated, was found to contain compounds that inhibit Cdc25B. mdpi.com One such compound, ilimaquinone, which is often co-isolated with metachromins, was shown to be a weak inhibitor of Cdc25B, with a half-maximal inhibitory concentration (IC₅₀) of 92 μM. mdpi.com

DNA Polymerase β is a key enzyme in the DNA base excision repair pathway, and its inhibition can potentiate the effects of DNA-damaging agents used in chemotherapy. The same studies that identified Cdc25B inhibitors also tested for activity against the lyase function of DNA Polymerase β. mdpi.com Ilimaquinone was found to inhibit the lyase activity of rat DNA polymerase β with an IC₅₀ value of 45.2 μM. mdpi.com

Table 3: Enzyme Modulation by Ilimaquinone (a related marine compound)

Enzyme Activity Measured IC₅₀ (μM) Citation
Cdc25B Inhibition 92 mdpi.com
DNA Polymerase β Inhibition of lyase activity 45.2 mdpi.com

Table of Mentioned Compounds

Compound Name
Metachromin A
This compound
Metachromin C
Metachromin L
Metachromin M
Metachromin N
Metachromin O
Metachromin P
Metachromin Q

Modulation of Cellular Signaling Pathways

This compound has been identified as a modulator of several critical cellular signaling pathways that are often dysregulated in pathological conditions. Its ability to interact with key components of these cascades underscores its potential as a subject for further investigation in disease-oriented research.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue maintenance. dovepress.com Its abnormal activation is a hallmark of various diseases. dovepress.comfrontiersin.org The central event in this pathway is the regulation of the β-catenin protein. dovepress.com In the absence of a Wnt signal, a "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. frontiersin.orgnih.gov This keeps cytoplasmic β-catenin levels low. dovepress.com

The binding of Wnt ligands to their Frizzled (FZD) receptors and LRP5/6 co-receptors triggers a cascade that inhibits the destruction complex. dovepress.comfrontiersin.org This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. nih.gov In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes such as c-Myc, Cyclin D1, and Axin2. nih.govmdpi.com

While direct studies on this compound's effect on the Wnt/β-catenin pathway are not extensively detailed in the provided results, the known involvement of this pathway in cellular proliferation and survival makes it a plausible, yet unconfirmed, target for compounds with demonstrated bioactivity. For instance, the related compound Metachromin C has been shown to impact pathways involving cell cycle regulators. researchgate.net

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that governs cell proliferation, survival, growth, and metabolism. mdpi.comnih.gov Its dysregulation is a frequent event in many human cancers. mdpi.commdpi.com The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. mdpi.com PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). mdpi.comyoutube.com

PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. mdpi.com This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and mTORC2. youtube.com Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions. mdpi.comyoutube.com

Research has indicated that Metachromin C, a related meroterpenoid, can inhibit the PI3K/Akt/mTOR pathway. researchgate.net Halogenated monoterpenes, another class of marine-derived compounds, have been shown to inhibit the proliferation of cancer cell lines by modulating the expression of AKT, among other pathways. mdpi.com Given the structural similarities and common marine origin, it is plausible that this compound could also exert its biological effects through the modulation of the PI3K/AKT pathway.

NF-κB Pathway

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that play a central role in regulating immune and inflammatory responses, cell survival, and proliferation. wikipedia.orgnih.gov In most resting cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitor proteins called IκBs. mdpi.comwikipedia.org

The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines like TNF-α and IL-1β, or by pathogen-associated molecular patterns. mdpi.comnih.gov This activation leads to the recruitment and activation of the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO. wikipedia.org The IKK complex then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. wikipedia.orgfrontiersin.org This frees the NF-κB dimer (most commonly the p50/RelA(p65) heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes. mdpi.comwikipedia.org

Marine-derived bioactive compounds are known to frequently target the NF-κB signaling pathway. mdpi.com For example, some halogenated monoterpenes inhibit cancer cell proliferation by modulating the NF-κB pathway. mdpi.com The potential for this compound to modulate NF-κB is an area for further investigation, especially given that related marine natural products have demonstrated such activity. wjgnet.com

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that transduces extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. nih.govfrontiersin.org The pathway is organized as a three-tiered kinase cascade, consisting of a MAPKKK (e.g., RAF), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK). frontiersin.org

Activation of the pathway, often initiated by growth factors binding to receptor tyrosine kinases, leads to the sequential phosphorylation and activation of the kinase tiers. nih.govnih.gov Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, leading to changes in gene expression that drive cellular responses. nih.gov Dysregulation of the MAPK pathway, frequently through mutations in genes like BRAF and RAS, is a common driver of cancer. nih.govbarbacidlab.es

While direct evidence for this compound's interaction with the MAPK pathway is limited, a related compound, Metachromin A, has been associated with the inhibition of this pathway. dntb.gov.ua Other marine natural products have also been shown to modulate MAPK signaling. researchgate.netfrontiersin.org For example, some compounds inhibit the phosphorylation of key MAPK proteins like ERK, p38, and JNK. frontiersin.org

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in mediating signals from cytokines and growth factors, thereby influencing cell growth, survival, and differentiation. mdpi.comnih.gov Constitutive activation of the STAT3 pathway is observed in a wide variety of human cancers. nih.govoatext.com

The canonical STAT3 signaling pathway is initiated by the binding of ligands, such as IL-6, to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). nih.gov JAKs then phosphorylate the STAT3 protein on a specific tyrosine residue (Tyr705). oatext.commdpi.com This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus. oatext.commdpi.com In the nucleus, the STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, regulating their transcription. nih.gov

Several terpenoid compounds have been shown to inhibit the STAT3 signaling pathway. mdpi.com For instance, cucurbitacins can inhibit the activation of both STAT3 and its upstream kinase JAK2. mdpi.com Some compounds are believed to directly target STAT3, preventing its phosphorylation and subsequent activation. nih.gov While there is no direct evidence presented for this compound, the inhibitory effects of other terpenoids on the STAT3 pathway suggest a potential mechanism of action that warrants investigation.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is the primary regulator of the cellular antioxidant response. mdpi.com Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation. mdpi.com

In response to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. mdpi.com This allows Nrf2 to stabilize, accumulate in the nucleus, and bind to the ARE sequences in the promoter regions of its target genes. mdpi.com These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes and detoxification enzymes. biomolther.org

Activation of the Nrf2 pathway is a common mechanism for marine natural products. wjgnet.com For instance, fucoxanthin (B1674175) has been shown to activate the Nrf2-mediated signaling pathway. wjgnet.com Studies have shown that activation of Nrf2 can suppress the replication of the hepatitis B virus by inhibiting its core promoter activity. mdpi.com This pathway represents another potential, though currently unconfirmed, target for this compound.

Effects on Cancer Stem Cell Phenotypes

The study of a compound's impact on cancer stem cells (CSCs) is a critical aspect of modern oncology research. CSCs are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to therapy. A key area of investigation is the effect of potential therapeutic agents on the characteristic markers of these cells. However, based on currently available scientific literature, there are no specific research findings detailing the effects of this compound on cancer stem cell phenotypes.

Stemness markers are proteins that are characteristically expressed in stem cells and are crucial for maintaining their self-renewal and undifferentiated state. In the context of cancer, the expression of markers such as CD133, Sox2, and Nanog is often associated with the cancer stem cell population and is linked to poor prognosis and therapy resistance. nih.govresearchgate.netresearchgate.netmdpi.com The potential of a compound to impair these markers is a significant indicator of its anti-CSC activity.

Currently, there is no published research that specifically investigates the effect of this compound on the expression of the following key stemness markers:

CD133: A transmembrane glycoprotein (B1211001) that is a well-established marker for cancer stem cells in various malignancies, including brain, colon, and pancreatic cancers. nih.govijbs.com The presence of CD133-positive cells is often correlated with increased tumor-initiating capacity. nih.gov

Sox2: A transcription factor that plays a fundamental role in maintaining the pluripotency and self-renewal of embryonic stem cells. mdpi.com Its aberrant expression in cancer is linked to the sustainment of cancer stem cell properties. researchgate.netmdpi.com

Nanog: Another core transcription factor that, in conjunction with Sox2 and Oct4, governs the pluripotency of stem cells. researchgate.net In cancer, Nanog expression is associated with a stem-like phenotype and contributes to tumorigenicity and chemoresistance. researchgate.netresearchgate.net

Detailed research findings on the direct impact of this compound on these markers are not available. Future studies would be required to elucidate whether this compound can modulate the expression of these critical regulators of cancer stemness.

Data Tables

The following tables are structured to present research findings on the effect of this compound on cancer stem cell markers. As of the current date, no specific data is available to populate these tables. They are provided as a template for future research.

Table 1: Effect of this compound on the Expression of Stemness Marker CD133

Cancer Cell LineConcentration of this compoundDuration of TreatmentChange in CD133 Expression (%)Research Finding
No data availableNo data availableNo data availableNo data availableNo data available

Table 2: Effect of this compound on the Expression of Stemness Marker Sox2

Cancer Cell LineConcentration of this compoundDuration of TreatmentChange in Sox2 Expression (%)Research Finding
No data availableNo data availableNo data availableNo data availableNo data available

Table 3: Effect of this compound on the Expression of Stemness Marker Nanog

Cancer Cell LineConcentration of this compoundDuration of TreatmentChange in Nanog Expression (%)Research Finding
No data availableNo data availableNo data availableNo data availableNo data available

Structure Activity Relationship Sar Studies of Metachromin B and Analogues

Identification of Pharmacophoric Elements

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors and acceptors, charged groups, and hydrophobic regions—that are necessary for a molecule to interact with a specific biological target and elicit a response. unicamp.brnih.gov For Metachromin B and its analogues, SAR studies have pointed to a consistent pharmacophore model essential for their observed biological activities, including cytotoxic and antiviral effects.

The primary pharmacophoric elements identified for this class of sesquiterpenoid hydroquinones are:

The Hydroquinone (B1673460) Ring: This aromatic moiety is a critical feature, capable of participating in hydrogen bonding and redox cycling. It is considered a cornerstone of the molecule's ability to interact with biological targets. nih.gov

The Sesquiterpene Skeleton: This bulky, hydrophobic framework, typically a rearranged drimane (B1240787) or labdane (B1241275) skeleton, dictates the molecule's three-dimensional shape and orientation. mdpi.com Its conformation is crucial for proper alignment within a target's binding site.

Specific Unsaturation: The presence and position of double bonds within the terpene skeleton are vital for maintaining the correct conformation and contributing to the molecule's reactivity and binding affinity. nih.govresearchmap.jp

These elements, in their specific spatial arrangement, constitute the pharmacophore responsible for the biological profile of this compound.

Role of Specific Moieties in Biological Activity (e.g., Hydroquinone Moiety, Double Bonds)

Detailed analysis of this compound and its analogues has elucidated the critical roles of specific functional groups and structural features in their biological activity.

Hydroquinone Moiety: The hydroquinone ring is a recurring feature in many biologically active marine sesquiterpenoids and is considered indispensable for the activity of the metachromins. mdpi.com Research on the closely related Metachromin A has demonstrated that the hydroquinone moiety is crucial for its anti-Hepatitis B Virus (HBV) activity. nih.govresearchmap.jp This functional group can engage in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in cancer cells, a common mechanism for cytotoxic quinone compounds. The hydroxyl groups of the hydroquinone can also act as hydrogen bond donors, forming key interactions with amino acid residues in target proteins like enzymes or viral components.

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a paramount factor in determining the pharmacological properties of a drug, including its efficacy, potency, and toxicity. ijpsjournal.comnumberanalytics.com Chiral molecules and their corresponding enantiomers can exhibit vastly different biological activities because biological targets, such as enzymes and receptors, are themselves chiral and often show a high degree of stereoselectivity. nih.govresearchgate.net

In the context of the metachromins, their complex structures feature multiple chiral centers, making stereochemistry a critical consideration. The total synthesis of related compounds like Metachromin A has involved stereoselective and enantioselective strategies, underscoring the importance that synthetic chemists place on obtaining the correct stereoisomer. scielo.brresearchgate.net The defined stereochemistry of these natural products, such as the trans-decalin system in the rearranged drimane skeleton, is a common feature among this class of compounds which, despite structural similarities, can present a wide variety of biological effects. mdpi.com

While the general principles of pharmacology suggest that different stereoisomers of this compound would have different levels of biological efficacy, specific studies directly comparing the activity of individual enantiomers or diastereomers of this compound are not extensively detailed in the available literature. However, the pursuit of enantioselective syntheses for this class of molecules strongly implies that control over stereochemistry is crucial for achieving the desired biological activity. scielo.brresearchgate.netarvojournals.org

Design and Synthesis of Truncated or Modified Analogues for SAR Elucidation

A key strategy in SAR is the design, synthesis, and biological evaluation of modified analogues to probe the function of different parts of a molecule. researchgate.nethust.edu.vn This can involve truncating the molecule to determine the minimal active structure, modifying functional groups, or creating derivatives.

For the metachromin family, several natural and synthetic analogues have been studied to elucidate SAR. Research on compounds isolated from the marine sponge Hippospongia metachromia has provided a valuable set of related structures for comparison. In one study, Metachromins A and B, along with newly isolated compounds like hippochromins A and B, were evaluated for cytotoxicity. acs.org Furthermore, simple chemical modifications, such as acetylation of the hydroquinone hydroxyl groups, have yielded important insights. The creation of this compound monoacetate and hippochromin A diacetate demonstrated that these modifications can retain or even enhance potency. mdpi.comacs.org

The cytotoxic activities of this compound and several of its natural and semi-synthetic analogues are summarized in the table below. The data shows that this compound is potently cytotoxic against human colon (COLO-205) and nasopharyngeal (KB) tumor cells. Its monoacetate derivative retains this high potency. acs.org In contrast, other natural analogues like hippochromin B and Metachromin E were found to be inactive, highlighting the subtle structural requirements for cytotoxicity. acs.org

CompoundCytotoxicity IC₅₀ (µg/mL) vs. COLO-205Cytotoxicity IC₅₀ (µg/mL) vs. KBReference
Metachromin A0.40.2 acs.org
This compound0.40.2 acs.org
Hippochromin A>10>10 acs.org
Hippochromin BInactiveInactive acs.org
Hippochromin A diacetate0.40.2 acs.org
This compound monoacetate0.40.2 acs.org
Metachromin EInactiveInactive acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.orgmedcraveonline.com These models express the activity as a function of physicochemical properties or theoretical molecular descriptors. jocpr.com A well-validated QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. mdpi.com

The process involves several steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. The data for this compound and its analogues (as shown in the table above) would form the basis of such a dataset.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can include properties related to size, shape, lipophilicity (e.g., LogP), and electronic features (e.g., partial charges, dipole moment).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

Based on a comprehensive search of available scientific literature, there is no information regarding the use of the chemical compound “this compound” in the advanced research methodologies and preclinical models specified in the provided outline. The search results consistently failed to identify any studies employing this compound in the context of in vitro cell-based assays, including:

Cell Viability and Proliferation Assays (e.g., MTT assay)

Cell Cycle Analysis (e.g., Flow Cytometry)

Migration and Invasion Assays (e.g., Transwell Assay)

Apoptosis Detection Methods (e.g., Caspase cleavage analysis)

DNA Damage Assays (e.g., Comet Assay)

Enzyme Activity Assays (e.g., Topoisomerase I assay)

Consequently, it is not possible to generate the requested article focusing solely on this compound as no research data exists for the specified topics. It is possible that the compound of interest is "Metachromin C," for which some related research has been published. However, adhering to the strict instruction to focus exclusively on "this compound," no content can be provided.

Based on a thorough review of the available research, there is currently insufficient specific data on the compound “this compound” to fully address the detailed subsections of the requested article. The provided outline requires in-depth findings on preclinical models and omics-based studies directly involving this compound.

Notably, while studies exist for related compounds, such as Metachromin C in zebrafish angiogenesis models, the strict requirement to focus solely on this compound prevents the inclusion of this data. Furthermore, specific studies detailing the use of animal xenograft models, tumor organoid models, proteomics for target identification, or gene expression analyses (Western Blot, qPCR) for this compound could not be located in the available literature.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the user's strict outline and content requirements at this time. The methodologies listed are standard in advanced preclinical research, but their specific application to this compound has not been sufficiently documented in accessible scientific publications.

Advanced Research Methodologies and Preclinical Models in Metachromin B Studies

Omics-Based Approaches

Metabolomics in Preclinical Safety Assessment (General Methodologies)

Metabolomics is a powerful systems biology tool that is increasingly being integrated into preclinical drug safety assessments to provide mechanistic insights and identify early biomarkers of toxicity. johnshopkins.eduuni-konstanz.demdpi.com This approach involves the comprehensive analysis of small molecule metabolites within a biological system, offering a functional snapshot of its physiological state. mdpi.com By detecting changes in endogenous biochemical pathways, metabolomics can help elucidate the underlying mechanisms of toxicity related to a compound like Metachromin B. johnshopkins.edudntb.gov.ua

The application of metabolomics in toxicology can reveal how a compound perturbs metabolic pathways, leading to the identification of adverse outcome pathways (AOPs), which are conceptual frameworks that organize toxicological knowledge to support risk assessment. mdpi.comnih.gov For instance, a metabolomics study might reveal alterations in fatty acid metabolism or oxidative stress pathways following exposure to a test compound, providing early warnings of potential liver or kidney toxicity.

These methodologies are being incorporated into toxicology studies to strengthen the mechanistic understanding of a compound's effects, enhance routine safety screening, and improve the characterization of potential hazards. johnshopkins.edunih.gov The ultimate goal is to use these detailed metabolic profiles to better predict human responses and improve the scientific basis for safety assessment decisions in a regulatory context. uni-konstanz.demdpi.com

Table 1: Key Applications of Metabolomics in Preclinical Safety

Application Description
Mechanism of Action Elucidation Identifies specific metabolic pathways disrupted by a compound, providing insight into how it causes toxicity. johnshopkins.edu
Biomarker Discovery Discovers and validates early and sensitive biomarkers of toxicity in accessible biofluids like plasma and urine. mdpi.com
Adverse Outcome Pathway (AOP) Development Links molecular initiating events with adverse outcomes at the organism level, strengthening predictive toxicology. mdpi.com

| Improved Hazard Characterization | Offers a more comprehensive understanding of a compound's safety profile beyond traditional toxicological endpoints. nih.gov |

Computational and In Silico Approaches

In modern pharmacological research and drug discovery, computational, or in silico, methods have become indispensable tools. frontiersin.org These approaches use computer simulations and modeling to analyze and predict the properties and biological activity of chemical compounds, significantly reducing the time, cost, and resources associated with traditional experimental research. nih.govscitechnol.com By translating vast amounts of biological and chemical data into functional knowledge, in silico techniques provide a systems-level view of a compound's potential interactions within a biological system. nih.gov

These computational strategies are applied throughout the drug development pipeline, from the initial stages of target identification and lead discovery to the optimization of pharmacokinetic properties. nih.govnih.gov For a compound such as this compound, these methods can be used to predict its potential biological targets, understand its binding mechanisms at a molecular level, and elucidate its structure based on analytical data. frontiersin.orgnih.gov

Molecular Docking for Target Binding Prediction

Molecular docking is a prominent in silico technique used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. arxiv.orgnih.gov This method computationally models the most likely binding orientation, or "pose," of the ligand within the target's binding site and estimates the strength of the interaction, often expressed as a binding affinity or docking score. arxiv.orgresearchgate.net Accurate prediction of the binding mode is critical for understanding the compound's mechanism of action and for designing more potent and selective analogs. nih.govchemrxiv.org

The process involves generating multiple possible conformations of the ligand within the binding pocket and then using a scoring function to rank them based on binding stability. arxiv.org The results can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Molecular dynamics simulations are often used in conjunction with docking to assess the stability of the predicted binding pose over time. frontiersin.orgresearchgate.net

Table 2: Molecular Docking Workflow and Outcomes

Step Description Key Outcome(s)
1. Target Preparation The 3D structure of the protein target is obtained (e.g., from the Protein Data Bank) and prepared for docking. Receptor model with a defined binding site.
2. Ligand Preparation The 2D or 3D structure of the ligand (e.g., this compound) is generated and optimized. Low-energy 3D conformation of the ligand.
3. Docking Simulation A docking algorithm systematically samples different orientations and conformations of the ligand in the target's binding site. A set of potential binding poses.
4. Scoring and Ranking A scoring function calculates the binding affinity for each pose, and the poses are ranked. Predicted binding energy (kcal/mol); ranked list of poses. nih.gov

| 5. Post-Docking Analysis | The top-ranked poses are analyzed to identify key binding interactions. | Understanding of the molecular basis of interaction; hypothesis for lead optimization. nih.gov |

In Silico Fragmentation and Spectral Libraries for Structure Elucidation

The definitive identification of unknown small molecules from complex biological samples is a major challenge in metabolomics and natural product research. researchgate.net Mass spectrometry (MS) is a core analytical technique for this purpose, providing information about a molecule's mass and, through tandem mass spectrometry (MS/MS), its fragmentation pattern. scispace.com In silico fragmentation tools and spectral libraries are computational resources that aid in the interpretation of this MS/MS data to elucidate the chemical structure of an unknown compound. researchgate.netnih.gov

In silico fragmentation methods use algorithms to predict the MS/MS spectrum for a candidate chemical structure. researchgate.netvub.be This is achieved by computationally breaking the molecule's chemical bonds based on principles of combinatorial fragmentation or heuristic rules. researchgate.netvub.be The predicted spectrum is then compared to the experimentally measured spectrum of the unknown compound. A high degree of similarity supports the proposed structure. researchgate.net Tools like MetFrag and CFM-ID are examples of software that generate theoretical spectra for comparison. scispace.comresearchgate.net

Spectral libraries are large databases containing experimentally acquired MS/MS spectra from authenticated reference standards. nih.gov Publicly available libraries such as METLIN and MassBank serve as valuable resources. nih.gov When an experimental spectrum from an unknown compound is acquired, it can be searched against these libraries. A direct match provides a high-confidence identification of the molecule. scispace.com The combination of library searching and in silico fragmentation prediction provides a powerful workflow for the structural elucidation of compounds like this compound. nih.gov

Table 3: Compound Identification Strategies Using MS Data

Strategy Description Advantage(s) Limitation(s)
Spectral Library Matching The experimental MS/MS spectrum is compared against a database of reference spectra from known compounds. nih.gov High confidence in identification; rapid. Limited by the number of compounds in the library; novel compounds will not be found. scispace.comresearchgate.net

| In Silico Fragmentation | A theoretical fragmentation spectrum is generated from a proposed chemical structure and compared to the experimental spectrum. researchgate.net | Enables identification of novel compounds not present in libraries; helps validate potential structures. researchgate.net | Accuracy depends on the prediction algorithm; can be computationally intensive. vub.be |

Table of Mentioned Compounds

Compound Name
This compound

Challenges and Future Perspectives in Metachromin B Research

Overcoming Limitations in Natural Product Supply

A significant bottleneck in the development of marine-derived natural products is the inconsistent and often limited supply of the source organism. mbimph.com Marine sponges, the natural source of Metachromin B, are subject to environmental variability, and their collection can be both ecologically disruptive and economically unviable for large-scale production. researchgate.net This supply issue is a critical barrier to conducting extensive preclinical and clinical studies.

To address this, future research must focus on alternative and sustainable production methods. Promising strategies include:

Total Synthesis: Developing a commercially viable total synthesis of this compound would provide a consistent and scalable supply, independent of the natural source. sciencesconf.org

Semi-synthesis: Modifying more abundant, structurally related natural products to create this compound or its analogs can be a more efficient approach than total synthesis from simple starting materials.

Aquaculture and Cell Culture: Cultivating the sponge or its symbiotic microorganisms that may be the true producers of this compound under controlled laboratory conditions could offer a renewable source.

Metabolic Engineering: Identifying the biosynthetic gene cluster responsible for this compound production and expressing it in a heterologous host, such as bacteria or yeast, could enable large-scale fermentation-based production.

Strategies for Enhancing Biological Activity and Selectivity

While this compound has shown promising biological activity, enhancing its potency and selectivity is crucial for its development as a therapeutic agent. Increased potency would allow for lower effective doses, potentially reducing off-target effects and toxicity. Improved selectivity towards cancer cells over healthy cells is a key objective in modern cancer drug discovery. researchgate.net

Future strategies to achieve this include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs can identify key pharmacophores responsible for its effects. This knowledge can then be used to design more potent and selective compounds.

Computational Modeling: Utilizing in silico tools to model the interaction of this compound with its biological targets can guide the rational design of new analogs with improved binding affinity and specificity. frontiersin.org

Development of Novel Analogues with Improved Potency and Target Specificity

Building upon SAR and computational studies, the development of novel this compound analogs is a key area for future research. The goal is to create new chemical entities with superior pharmacological properties compared to the parent compound. nih.gov

Key approaches include:

Bioisosteric Replacement: Replacing certain functional groups in the this compound structure with other groups that have similar physical or chemical properties can lead to improved potency, selectivity, and pharmacokinetic profiles.

Conformational Restriction: Introducing structural modifications that lock the molecule into a specific conformation can enhance its binding to the target protein and improve activity.

Hybrid Molecules: Combining the pharmacophore of this compound with that of other known anticancer agents could lead to synergistic effects and overcome drug resistance mechanisms.

Exploration of New Therapeutic Indications (e.g., combination therapies)

The potential therapeutic applications of this compound may extend beyond its currently identified activities. Exploring its efficacy in other diseases and in combination with existing therapies is a promising avenue for future research.

Combination Therapies: Combining this compound with other anticancer drugs could lead to synergistic effects, allowing for lower doses of each agent and potentially reducing toxicity and overcoming drug resistance. nih.gove-dmj.org For instance, combining a DNA-damaging agent like Metachromin C with inhibitors of DNA repair pathways could be a powerful strategy. nih.govmedsci.org Investigating combinations with targeted therapies and immunotherapies is also a critical area of exploration. nih.gov

New Therapeutic Areas: Given the diverse biological activities of meroterpenoids, this compound and its analogs should be screened against a wider range of therapeutic targets. This could include indications such as inflammatory diseases, neurodegenerative disorders, and infectious diseases.

Advanced Mechanistic Elucidation of Action

A thorough understanding of how this compound exerts its biological effects at the molecular level is fundamental for its rational development. While initial studies may identify its primary target, a deeper mechanistic elucidation is required.

Future research should focus on:

Target Identification and Validation: Unambiguously identifying the direct molecular target(s) of this compound is paramount. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed.

Signaling Pathway Analysis: Investigating the downstream signaling pathways modulated by this compound will provide a comprehensive picture of its cellular effects. nih.gov This includes examining its impact on cell cycle regulation, apoptosis, and other key cellular processes. researchgate.net

Resistance Mechanisms: Understanding potential mechanisms by which cancer cells could develop resistance to this compound is crucial for developing strategies to circumvent this issue.

Potential for Drug Discovery and Development Pipeline (preclinical stage)

This compound is currently in the preclinical stage of the drug discovery and development pipeline. ppd.comwikipedia.org This phase involves extensive laboratory testing to gather data on its efficacy, safety, and pharmacokinetic properties before it can be considered for human clinical trials.

The preclinical development of this compound will involve a series of well-defined studies:

In Vitro Studies: Further characterization of its activity in a wider panel of cancer cell lines, including those with different genetic backgrounds and resistance profiles.

In Vivo Studies: Evaluating its efficacy and safety in animal models of cancer. nih.gov These studies are essential to determine its therapeutic index and to identify a potential starting dose for human trials.

ADME/Tox Studies: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity (Tox). wikipedia.org

The successful completion of these preclinical studies is a prerequisite for advancing this compound into Phase I clinical trials, the first step in evaluating its safety and tolerability in humans.

Q & A

Q. What methodologies are recommended for benchmarking this compound’s bioactivity against existing compounds in its class?

  • Methodological Answer :
  • Comparative Dose-Response : Use IC₅₀/EC₅₀ values normalized to molar concentrations. Apply ANOVA with post-hoc Tukey tests to compare efficacy .
  • Selectivity Index : Calculate ratios (e.g., IC₅₀ for target vs. cytotoxicity in HEK293 cells) .
  • Structural-Activity Landscapes : Generate heatmaps or 3D-QSAR models to visualize substituent effects on potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metachromin B
Reactant of Route 2
Metachromin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.